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molecular formula C3H3BrN2O2S2 B8476520 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole

3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole

Cat. No. B8476520
M. Wt: 243.1 g/mol
InChI Key: YMOWVXWTQSTGRE-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of 3-bromo-5-methylsulfanyl-[1,2,4]thiadiazole (0.8 g, 3.8 mmol) in dichloromethane (20 mL) was added dropwise mCPBA (1.97 g, 11.4 mmol) in DCM (10 mL) at 0° C. After addition, the resulting mixture was stirred at room temperature overnight. TLC (Petroleum ether:EtOAc 10:1) indicated the reaction was completed. The reaction mixture was added excess sodium sulfite and water (50 mL) to decompose the excess mCPBA. The mixture was separated and the separated organic layer was washed with brine (50 mL×3), dried over sodium sulfate and concentrated in vacuo to give residue, which was purified by a silica gel column to yield the title compound (0.58 g, 63.2%) as a white solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63.2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5](SC)[S:4][N:3]=1.[CH:9]1C=C(Cl)C=C(C(OO)=O)C=1.[S:20]([O-:23])([O-])=[O:21].[Na+].[Na+].O>ClCCl>[Br:1][C:2]1[N:6]=[C:5]([S:20]([CH3:9])(=[O:23])=[O:21])[S:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=NSC(=N1)SC
Name
Quantity
1.97 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
the separated organic layer was washed with brine (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NSC(=N1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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